7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features a 7-ethyl group and an 8-(2-hydroxy-2-phenylethyl)amino substituent, with methyl groups at positions 1 and 2.
Propriétés
IUPAC Name |
7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)18-10-12(23)11-8-6-5-7-9-11/h5-9,12,23H,4,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADQAUGPJFBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C3=CC=CC=C3)O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412332 | |
| Record name | AC1NRCAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4574-43-0 | |
| Record name | AC1NRCAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known as Mirabegron , is a synthetic drug primarily recognized for its role as a selective agonist of the human beta-3 adrenergic receptor (ADRB3). This compound has garnered attention due to its potential therapeutic applications, particularly in treating overactive bladder (OAB) and other conditions related to bladder dysfunction. This article delves into the biological activity of Mirabegron, examining its pharmacological effects, mechanisms of action, and clinical significance.
- IUPAC Name : 7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.4075 g/mol
- CAS Number : 3736-08-1
Structure
Chemical Structure of Mirabegron
Mirabegron selectively activates beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This activation leads to relaxation of the bladder muscle, thereby increasing bladder capacity and reducing the frequency of involuntary contractions. The compound's selectivity for ADRB3 over ADRB1 and ADRB2 receptors minimizes cardiovascular side effects commonly associated with non-selective adrenergic agonists .
Pharmacodynamics
The pharmacodynamic profile of Mirabegron includes:
- Increased Bladder Capacity : Clinical studies have demonstrated that Mirabegron significantly increases bladder capacity and reduces the number of micturitions per day.
- Reduction in Urgency : Patients report decreased urgency episodes after treatment with Mirabegron.
Pharmacokinetics
Mirabegron exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1.5 to 4 hours post-administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4).
- Elimination Half-Life : Approximately 50 hours, allowing for once-daily dosing.
Efficacy in Overactive Bladder
Several clinical trials have assessed the efficacy of Mirabegron in patients with OAB:
- Phase III Trials : A pivotal study involving over 1,500 patients showed that Mirabegron significantly improved symptoms of OAB compared to placebo. The primary endpoints included reductions in urinary frequency and urgency episodes .
- Long-Term Safety : A long-term safety study indicated that Mirabegron was well tolerated over a period of 12 months, with adverse events similar to those observed in placebo groups .
Comparative Studies
A comparative analysis between Mirabegron and antimuscarinic agents (e.g., tolterodine) revealed:
| Parameter | Mirabegron | Tolterodine |
|---|---|---|
| Efficacy | Higher bladder capacity increase | Moderate improvement |
| Side Effects | Fewer dry mouth incidents | Higher incidence of dry mouth |
| Dosing | Once daily | Twice daily |
Case Study 1: Efficacy in Elderly Patients
A case study involving elderly patients demonstrated that Mirabegron effectively managed OAB symptoms without significant cognitive side effects typically associated with antimuscarinics. Patients reported improved quality of life metrics after three months of treatment.
Case Study 2: Combination Therapy
Another case study explored the effects of combining Mirabegron with solifenacin in patients unresponsive to monotherapy. The combination resulted in enhanced symptom relief and was well tolerated, suggesting potential for synergistic effects .
Comparaison Avec Des Composés Similaires
Structural Modifications at Position 8
The 8-position substituent critically influences electronic properties and intermolecular interactions. Key comparisons include:
Key Observations :
Modifications at Position 7
The 7-position influences steric bulk and solubility:
Key Observations :
- Solubility : Hydroxypropyl (4g) and hydroxyethyl (target compound) substituents enhance solubility via polar interactions.
Q & A
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-PDA (λ = 254 nm) to identify labile sites (e.g., hydrolysis of the 8-amino group) .
- Mass fragmentation mapping : Use HR-MS/MS to trace degradation products (e.g., m/z 242 for dealkylated fragments) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation kinetics using Arrhenius models .
How can researchers validate target interactions in nucleotide pathways?
Advanced Research Question
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) to adenosine deaminase or phosphodiesterase isoforms .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates treated with the compound .
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. receptor-deficient cells (e.g., A₂AR⁻/⁻) to isolate mechanism-specific effects .
What statistical approaches improve reproducibility in pharmacological assays?
Basic Research Question
- Factorial experimental design : Use a 2³ factorial matrix (e.g., concentration, pH, incubation time) to identify critical variables affecting IC₅₀ values .
- ANOVA with post-hoc Tukey tests : Analyze dose-response data to distinguish between treatment groups (p < 0.05 threshold) .
- Power analysis : Calculate sample sizes (n ≥ 6) to ensure 80% statistical power in detecting ≥20% activity differences .
How do researchers address solubility challenges in in vivo studies?
Advanced Research Question
- Co-solvent systems : Optimize DMSO/PEG 400/water ratios (e.g., 5:40:55) to achieve >1 mg/mL solubility without toxicity .
- Nanoparticle encapsulation : Formulate with PLGA (50:50 lactide:glycolide) via emulsion-solvent evaporation to enhance bioavailability .
- LogP adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) guided by calculated ClogP values (target <3) .
What are the best practices for synthesizing and characterizing analogs with modified 8-position substituents?
Basic Research Question
- Parallel synthesis : Use automated reactors to generate analogs (e.g., 8-aryl vs. 8-alkylamino derivatives) via combinatorial chemistry .
- High-throughput LC-MS : Screen reaction outcomes in 96-well plates with rapid gradient elution (5–95% MeCN in 2 minutes) .
- Crystallization trials : Employ vapor diffusion (sitting-drop method) with 24 solvent conditions to obtain diffraction-quality crystals .
How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
Advanced Research Question
- Molecular dynamics simulations : Run 100-ns trajectories to assess target flexibility (e.g., receptor loop movements) that docking overlooks .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to refine affinity predictions .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743254) to contextualize outliers in activity datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
